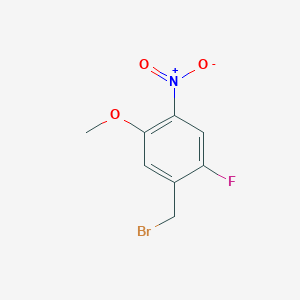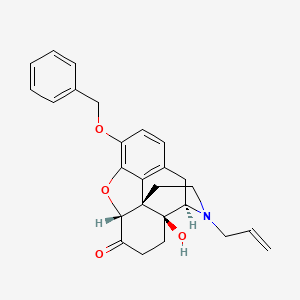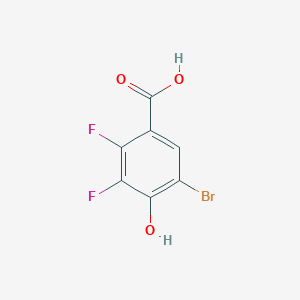
5-Bromo-2,3-difluoro-4-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,3-difluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H3BrF2O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid typically involves multiple steps. One common method starts with the nitration of p-fluoronitrobenzene under acidic conditions to obtain 2,3-difluoro-4-nitrobenzene. This intermediate is then subjected to a reduction reaction to yield 2,3-difluoro-4-aminobenzene. Finally, hydroxylation of 2,3-difluoro-4-aminobenzene produces this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,3-difluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can participate in reduction reactions to modify its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding carbonyl or alcohol derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2,3-difluoro-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for particular molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,4-dihydroxybenzoic acid: Similar structure but with different positions of hydroxyl groups.
2,3-Difluoro-4-hydroxybenzoic acid: Lacks the bromine atom.
3,5-Difluoro-2-hydroxybenzoic acid: Different positions of fluorine and hydroxyl groups.
Uniqueness
5-Bromo-2,3-difluoro-4-hydroxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H3BrF2O3 |
|---|---|
Peso molecular |
253.00 g/mol |
Nombre IUPAC |
5-bromo-2,3-difluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H3BrF2O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13) |
Clave InChI |
JJVDWNWJGFNPDY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)O)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


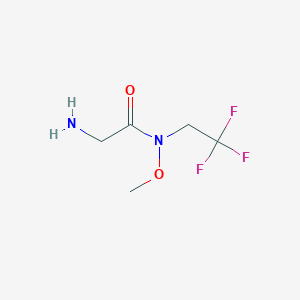

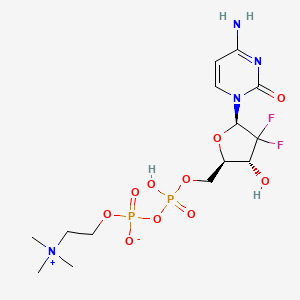

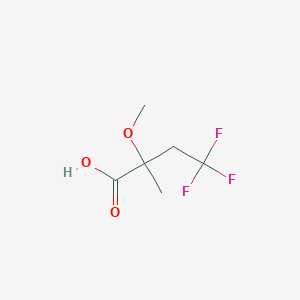
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
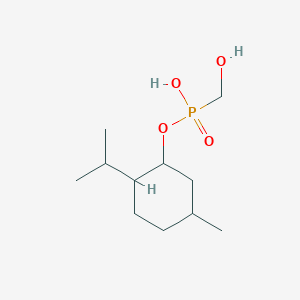


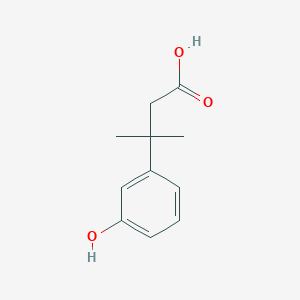
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
